molecular formula C13H17ClN2O2 B12962857 10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride

10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride

Cat. No.: B12962857
M. Wt: 268.74 g/mol
InChI Key: QQTXYYMKCXVHNT-UHFFFAOYSA-N
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Description

10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural framework, which includes a fused pyrazino-oxazepine ring system. Its hydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: Starting from a suitable aromatic precursor, the pyrazine ring is constructed through cyclization reactions.

    Oxazepine Ring Formation: The oxazepine ring is then formed by reacting the intermediate with appropriate reagents under controlled conditions.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, it serves as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it valuable in understanding biochemical processes.

Medicine

The compound has potential therapeutic applications, particularly in the development of new drugs. Its structural features are being explored for their ability to modulate biological targets, such as enzymes and receptors.

Industry

In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one: The non-hydrochloride form of the compound.

    3,4,12,12a-Tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one: Lacks the methyl group at the 10th position.

    10-Methyl-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one: Lacks the tetrahydro modification.

Uniqueness

The presence of the methyl group and the tetrahydro modification in 10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride enhances its chemical stability and biological activity compared to similar compounds

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

7-methyl-1,2,3,4,4a,5-hexahydropyrazino[2,1-c][1,4]benzoxazepin-11-one;hydrochloride

InChI

InChI=1S/C13H16N2O2.ClH/c1-9-3-2-4-11-12(9)17-8-10-7-14-5-6-15(10)13(11)16;/h2-4,10,14H,5-8H2,1H3;1H

InChI Key

QQTXYYMKCXVHNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N3CCNCC3CO2.Cl

Origin of Product

United States

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